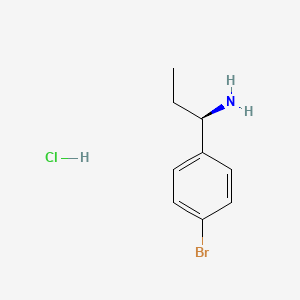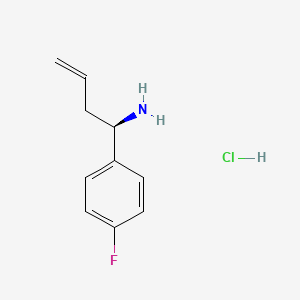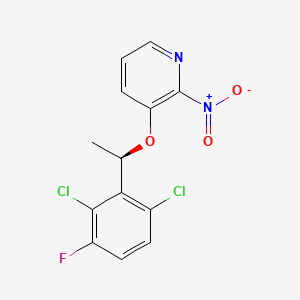
(R)-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine
Vue d'ensemble
Description
“®-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine” is a chemical compound. It is a white to yellow solid . The compound has a molecular weight of 463.57 .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a process for the preparation of amorphous ®-3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine has been reported . This method involves Suzuki coupling reactions .
Molecular Structure Analysis
The InChI code for a similar compound, “®-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine hydrochloride”, is "1S/C19H22BCl2FN2O3.ClH/c1-10(15-12(21)6-7-13(23)16(15)22)26-14-8-11(9-25-17(14)24)20-27-18(2,3)19(4,5)28-20;/h6-10H,1-5H3,(H2,24,25);1H/t10-;/m1./s1" .
Physical And Chemical Properties Analysis
The compound is a white to yellow solid . The specific rotation value is between -64.0 to -70.0 degrees (C=1, CHCL3) .
Applications De Recherche Scientifique
Reactions and Substitutions : Studies have investigated reactions of bromopyridines substituted at the 6-position, including transformations into 2-amino derivatives and cine-substitutions producing 4-amino derivatives. This research is crucial for understanding the reactivity and potential applications of similar compounds like "(R)-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine" (J. Streef & H. J. Hertog, 2010).
Inhibition Properties : The compound "8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene" was identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), and its enantiomers have been synthesized for further study. This indicates the potential of related compounds in pharmacological applications (Shuguang Yin et al., 2013).
Antioxidant Mechanisms : Research into the antioxidant mechanism of nitroxides, specifically TEMPO, reveals its ability to scavenge glutathionyl radicals. This might hint at similar antioxidant properties or mechanisms in related nitropyridine compounds (Hui Yu et al., 2015).
Herbicidal Activity : Studies on novel phenoxypyridines with a 1,3,4-oxadiazole ring show moderate to high herbicidal activity, indicating the potential agricultural applications of related compounds (H. Tajik & A. Dadras, 2011).
Optical and Hypoglycemic Properties : Synthesis of ethoxycarbonyl(cyano)-β-carbolines from azidopyridines and their optical and hypoglycemic properties suggest the potential of similar compounds in medical applications, particularly in treating diabetes (Viktoriya А. Proshchenkova et al., 2021).
Fluorescent Probes : The development of metal-free, reductant-resistant fluorescent probes for nitroxyl in living cells underlines the importance of related compounds in biological imaging and cellular studies (K. Kawai et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FN2O3/c1-7(11-8(14)4-5-9(16)12(11)15)21-10-3-2-6-17-13(10)18(19)20/h2-7H,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDOUCIQKWTGJY-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678511 | |
| Record name | 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine | |
CAS RN |
877397-70-1 | |
| Record name | 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




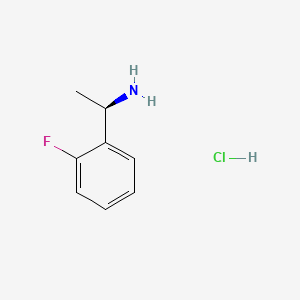


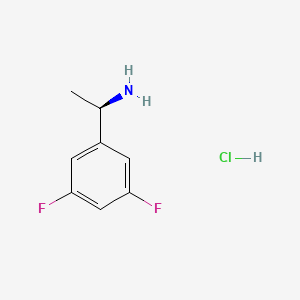
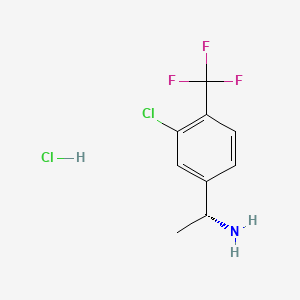
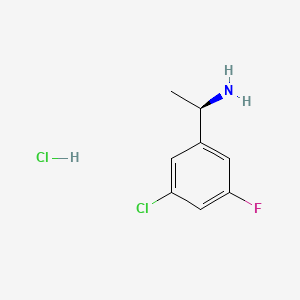
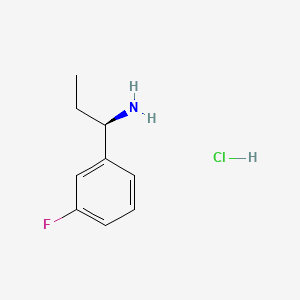
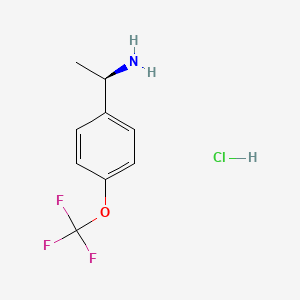
![D-Glucitol 1-[2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetate]](/img/no-structure.png)
